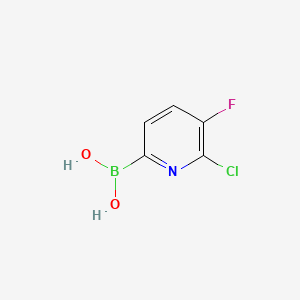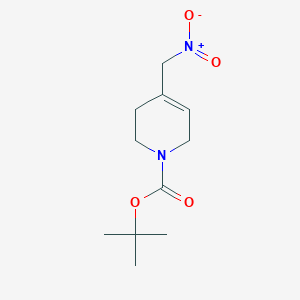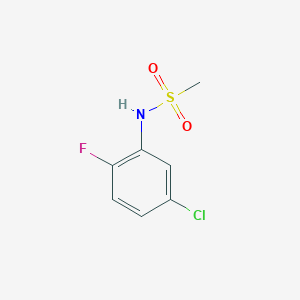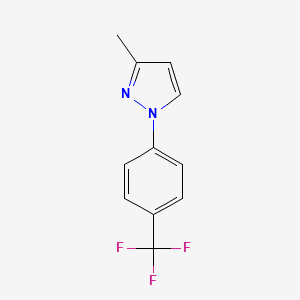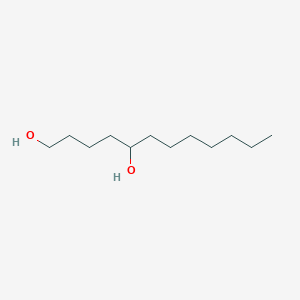
1,5-Dodecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dodecanediol is a diol compound with the molecular formula C₁₂H₂₄O₂. It is a linear aliphatic diol with hydroxyl groups (-OH) at the 1st and 5th carbon atoms of a dodecane chain. This compound is known for its versatility and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dodecanediol can be synthesized through several methods, including the reduction of dodecanedioic acid or the hydrogenation of dodecanedioic acid esters. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of dodecanedioic acid esters. This process is carried out in reactors designed to handle high pressures and temperatures, ensuring the efficient conversion of the starting materials to the desired diol.
Análisis De Reacciones Químicas
1,5-Dodecanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be further reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reagents include lithium aluminium hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed:
Oxidation: Dodecanedioic acid, dodecanone.
Reduction: Dodecane, dodecene.
Substitution: 1,5-Dibromododecane, 1,5-Dichlorododecane.
Aplicaciones Científicas De Investigación
1,5-Dodecanediol is widely used in scientific research due to its unique properties. It is employed in the synthesis of polymers, as a building block for dendrimers, and in the preparation of surfactants and lubricants. Additionally, it is used in the development of biodegradable materials and as a precursor for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,5-Dodecanediol exerts its effects depends on its specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The hydroxyl groups facilitate the formation of ester or ether linkages, leading to the creation of polymeric structures.
Molecular Targets and Pathways Involved:
In polymerization reactions, the hydroxyl groups interact with other monomers or cross-linking agents to form the polymer network.
In pharmaceutical applications, this compound may interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparación Con Compuestos Similares
1,2-Dodecanediol
1,10-Decanediol
1,12-Dodecanediol
Uniqueness: 1,5-Dodecanediol's unique structure allows for specific interactions and reactivity that are not observed in other diols. This makes it particularly useful in targeted applications where precise molecular interactions are required.
Propiedades
Número CAS |
20999-41-1 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
dodecane-1,5-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12-14H,2-11H2,1H3 |
Clave InChI |
CRGUYVKXAVIZEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





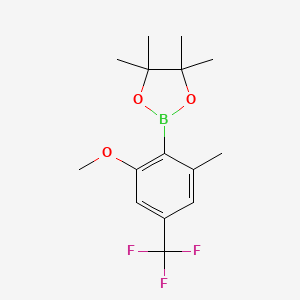
![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
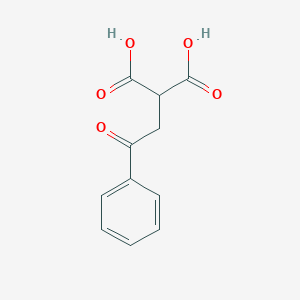
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)


![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
